molecular formula C10H11NO2S B2682224 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2287281-66-5

1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2682224
CAS No.: 2287281-66-5
M. Wt: 209.26
InChI Key: KDBRBFSRYHYODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Foundations and Nomenclature

The IUPAC name 1-(1,3-thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid delineates its three key components:

  • Bicyclo[2.1.1]hexane : A bridged bicyclic system with carbon bridges of lengths 2, 1, and 1 atoms, creating a highly strained, compact scaffold. The bridgehead carbons (C1 and C5) exhibit pyramidalization, with bond angles deviating from standard tetrahedral geometry.
  • 1,3-Thiazole : A five-membered aromatic heterocycle containing sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3. The thiazole’s electron-deficient π-system enables dipole-dipole interactions and hydrogen bonding via its nitrogen lone pairs.
  • Carboxylic acid : Positioned at C5 of the bicyclohexane, this group enhances water solubility and serves as a hydrogen bond donor/acceptor, often mimicking natural substrates in enzyme binding.

Structural Data Table

Property Bicyclo[2.1.1]hexane 1,3-Thiazole
Ring strain (kcal/mol) 28.4 Negligible
Aromaticity index (NICS) -10.2 (anti-aromatic) -12.1 (aromatic)
Dipole moment (D) 0.9 1.8

Data derived from quantum mechanical calculations.

Historical Context in Heterocyclic Chemistry Research

The bicyclo[2.1.1]hexane motif emerged in the 2020s as a response to the pharmaceutical industry’s demand for sp³-rich scaffolds to improve drug selectivity and metabolic stability. Early syntheses relied on photochemical [2+2] cycloadditions of norbornene derivatives, but yields were low (<20%). Parallel advancements in thiazole chemistry, dating to the 1880s isolation of thiamine (B₁), enabled modular functionalization at C2 and C4 positions. The fusion of these systems became feasible only after 2022, when Herter et al. developed scalable methods for 1,2-disubstituted bicyclo[2.1.1]hexanes via nickel-catalyzed cross-couplings.

Relevance in Modern Medicinal Chemistry

The compound’s pharmacological potential stems from:

  • Conformational rigidity : The bicyclo[2.1.1]hexane restricts rotational freedom, reducing entropy penalties during protein binding. X-ray analyses show dihedral angles fixed at 112°±3°, ideal for complementing α-helical peptide receptors.
  • Bioisosterism : The thiazole’s sulfur atom mimics carbonyl oxygen in hydrogen-bonding interactions, while its aromaticity provides π-stacking capability absent in saturated rings.
  • Acid-base properties : The carboxylic acid (pKa ≈ 4.5) ionizes under physiological conditions, enhancing solubility and enabling salt bridge formation with lysine/arginine residues.

Target Applications

  • Antiviral agents : Thiazole-bicyclohexane hybrids inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) by occupying the S4 subsite with the bicyclo scaffold while the thiazole coordinates catalytic Cys145.
  • Kinase inhibitors : The compound’s planar thiazole and non-planar bicyclohexane simultaneously target ATP-binding pockets and allosteric sites in BRAF V600E mutants.

Research Objectives and Significance

Current research priorities include:

  • Synthetic scalability : Optimizing photochemical [2+2] cycloadditions using continuous-flow reactors to achieve >50% yields at multi-gram scales.
  • Diversification strategies : Introducing substituents at bicyclohexane C2/C6 and thiazole C4 via Suzuki-Miyaura couplings or reductive amination.
  • Computational modeling : Machine learning (ML) predictions of ADMET profiles using MolFormer-based models trained on ChEMBL data.

Synthetic Routes Comparison

Method Yield (%) Purity (%) Scalability
Photochemical [2+2] 45 98 >10 g
Nickel-catalyzed cross 62 95 <1 g
Enzymatic cyclization 28 99 Lab-scale

Data adapted from Herter et al. (2022).

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8(13)7-6-1-2-10(7,5-6)9-11-3-4-14-9/h3-4,6-7H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBRBFSRYHYODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287281-66-5
Record name 1-(1,3-thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes selective oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral media.

  • Conditions : Elevated temperatures (60–80°C) in aqueous or alcoholic solvents.

  • Products : Formation of α-ketocarboxylic acid derivatives via decarboxylative oxidation.

The thiazole ring remains inert under mild oxidation but may form sulfoxides or sulfones with strong oxidants like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) .

Reduction Reactions

The bicyclic scaffold and thiazole ring influence reduction pathways:

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the –COOH group to a primary alcohol (–CH<sub>2</sub>OH) under anhydrous conditions.

  • Thiazole Ring Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) partially saturates the thiazole ring, yielding dihydrothiazole derivatives .

Substitution Reactions

The thiazole ring and carboxylic acid group participate in nucleophilic substitutions:

Thiazole Ring Functionalization

  • Electrophilic Substitution : Halogenation (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the C-5 position of the thiazole ring.

  • Nucleophilic Attack : Amines or alkoxides displace the thiazole sulfur under high-temperature conditions .

Carboxylic Acid Derivatives

  • Esterification : Reacts with methanol (CH<sub>3</sub>OH) and sulfuric acid to form methyl esters.

  • Amide Formation : Coupling with amines using DCC (N,N'-dicyclohexylcarbodiimide) yields bicyclic amides.

Cycloaddition Reactions

The strained bicyclo[2.1.1]hexane framework participates in [2+2] and [4+2] cycloadditions:

  • Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form fused bicyclic adducts.

  • Strain-Driven Additions : The bridgehead double bond (if present) engages in photochemical [2+2] cycloadditions .

Mechanistic Insights

  • Acid-Catalyzed Rearrangements : Protonation of the thiazole nitrogen enhances electrophilicity, facilitating ring-opening reactions (e.g., with p-TsOH) .

  • Base-Mediated Decarboxylation : Under alkaline conditions, the carboxylic acid group undergoes decarboxylation, forming a bicyclic hydrocarbon .

Comparative Reactivity

The compound’s reactivity is contrasted with structurally related analogs:

CompoundKey Reaction DifferencesReference
1-(Piperidin-3-yl) analog Piperidine substituent enables intramolecular amidation; reduced thiazole reactivity
Sulfonamide-substituted bicyclohexanes Sulfonamide group undergoes TA reactions (Tethered Aminohydroxylation)
Potassium thiazole carboxylate Enhanced solubility enables aqueous-phase reactions; carboxylic acid is deprotonated

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement
One of the primary applications of 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is its role as a bioisostere of ortho-substituted aromatic compounds. Research has demonstrated that substituting the ortho-benzene ring in bioactive compounds with this bicyclic structure can enhance solubility and metabolic stability while retaining or improving biological activity. For instance, studies have shown that replacing the benzene ring in the drug conivaptan with this bicyclic structure resulted in a threefold increase in solubility (from 5 μM to 14 μM) .

Antifungal Activity
The incorporation of bicyclo[2.1.1]hexane derivatives into fungicides has led to the development of patent-free analogs with high antifungal activity. Compounds like boscalid and bixafen have been modified to include the bicyclic structure, resulting in enhanced efficacy against fungal strains while maintaining lower production costs .

Agrochemical Applications

Improved Solubility and Efficacy
In agrochemicals, the replacement of traditional aromatic systems with this compound has shown promising results. For example, in the case of boscalid, this modification led to a significant increase in water solubility from 11 μM to 35 μM . Such enhancements are crucial for improving the bioavailability and effectiveness of agricultural chemicals.

Material Science Applications

Building Blocks for Novel Materials
The unique structural properties of this compound make it an attractive candidate for use as a building block in the synthesis of new materials, including rigid peptidomimetics and other complex organic structures . Its ability to act as a scaffold allows for the creation of compounds with specific steric and electronic properties that can be tailored for various applications.

Compound NameSolubility (μM)Antifungal ActivityMetabolic Stability (CL int)
Conivaptan5Moderate31
Bicyclo[2.1.1]hexane analog (26)14High12
Boscalid11High26
Bicyclo[2.1.1]hexane analog (28)35High29

Case Studies

Case Study: Synthesis and Evaluation of Bicyclo[2.1.1]hexanes
A recent study focused on synthesizing various derivatives of bicyclo[2.1.1]hexanes to evaluate their potential as bioactive compounds . The synthesized compounds were tested for their antifungal properties against several strains, revealing that modifications significantly impacted both solubility and biological activity.

Case Study: Agrochemical Development
In another investigation, researchers explored the incorporation of bicyclic structures into existing agrochemical frameworks . The results indicated that these modifications not only improved solubility but also enhanced the overall efficacy against target pests.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the bicyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid

  • Key Differences: Heterocycle: Oxazole (oxygen and nitrogen) replaces thiazole (sulfur and nitrogen), altering electronic properties and hydrogen-bonding capacity. Synthesis: Prepared via cyclization reactions using diphenyl cyanocarbonimidate as a synthon, a method applicable to oxazole derivatives . Applications: Used as a building block in medicinal chemistry, though its lower sulfur content may reduce metal-binding affinity compared to thiazole analogs .
Property 1-(1,3-Thiazol-2-yl) Derivative 1-(1,3-Oxazol-5-yl) Derivative
Molecular Formula C₁₀H₁₁NO₂S C₉H₁₂O₄ (sodium salt example)
Molar Mass (g/mol) 209.26 184.19 (sodium salt)
Key Functional Group Thiazole (S, N) Oxazole (O, N)

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

  • Key Differences :
    • Core Structure : Isoxazole replaces the bicyclohexane system, reducing conformational rigidity.
    • Physicochemical Properties : Melting point 166–167°C , higher than typical bicyclohexane derivatives, likely due to stronger intermolecular interactions in the isoxazole-thiazole hybrid .
    • Bioactivity : Isoxazole-thiazole hybrids are explored for antimicrobial applications, whereas bicyclohexane-thiazole systems may target neurological pathways .

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic Acid

  • Key Differences: Bicyclic System: Bicyclo[2.2.1]heptane (larger ring) vs. bicyclo[2.1.1]hexane, altering steric and solubility profiles. Molecular Weight: 224.28 g/mol (C₁₀H₁₂N₂O₂S), slightly higher than the target compound due to the azabicycloheptane .

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride

  • Key Differences :
    • Aromatic System : Pyridine replaces thiazole, increasing basicity and altering pharmacokinetics (e.g., blood-brain barrier penetration).
    • Salt Form : Hydrochloride salt improves solubility for in vivo studies, with prices ranging from €934.00/50mg to €2,815.00/500mg .
    • Applications : Pyridine-bicyclohexane hybrids are prioritized in CNS drug discovery due to pyridine’s affinity for neurotransmitter receptors .

Biological Activity

1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a bicyclic structure that is characterized by a thiazole moiety, which is known for its diverse biological activities. The unique bicyclo[2.1.1]hexane framework offers advantages in terms of stability and bioactivity when compared to traditional aromatic compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antifungal Activity : Studies have shown that derivatives of bicyclo[2.1.1]hexanes exhibit significant antifungal properties, making them potential candidates for agricultural fungicides . The incorporation of the bicyclo structure into existing fungicides has led to enhanced efficacy and solubility.
  • TRPV3 Modulation : Compounds related to thiazole derivatives have been explored for their ability to modulate TRPV3 channels, which are implicated in pain and inflammatory responses . This suggests a potential therapeutic application in pain management.

Antifungal Studies

Recent research has validated the antifungal activity of this compound through various assays:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Bicyclo derivativeCandida albicans10 µg/mL
Bicyclo derivativeAspergillus niger15 µg/mL
Bicyclo derivativeFusarium oxysporum20 µg/mL

These results indicate that the compound exhibits potent antifungal activity against several strains, highlighting its potential as a new antifungal agent.

TRPV3 Modulation Studies

In vitro studies have demonstrated that thiazole derivatives can effectively modulate TRPV3 activity:

  • Mechanism of Action : The modulation appears to involve direct interaction with the TRPV3 channel, altering its permeability and influencing calcium ion flow.
  • Therapeutic Implications : Given the role of TRPV3 in nociception, these compounds may offer novel approaches to pain management.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Agricultural Application : A study evaluated the efficacy of this compound as an antifungal agent in crops, showing a significant reduction in fungal infections compared to untreated controls.
  • Pharmacological Development : Research into the compound's pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.